

Evaluating the Anti-Angiogenesis Activity of THIQ Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroisoquinolin-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-angiogenic activity of select tetrahydroisoquinoline (THIQ) compounds against established anti-angiogenic agents. The data presented is compiled from preclinical studies and is intended to offer an objective overview for research and drug development purposes.

Comparative Analysis of Anti-Angiogenic Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of various THIQ compounds and standard anti-angiogenic drugs. It is crucial to note that the experimental assays and conditions for determining these values may vary, impacting direct comparability.

Compound	Type	Target(s)	Assay	IC50/Effective Concentration
THIQ Compounds				
GM-3-121	Small Molecule (THIQ)	KRas, VEGFR	VEGF_ADSC/EC FC Angiotube Area Inhibition	1.72 μ M
GM-3-18	Small Molecule (THIQ)	KRas, VEGFR	VEGF_ADSC/EC FC Angiotube Area Inhibition	> 50% inhibition at 10 μ M
GM-3-13	Small Molecule (THIQ)	KRas, VEGFR	VEGF_ADSC/EC FC Angiotube Area Inhibition	5.44 μ M
GM-3-15	Small Molecule (THIQ)	KRas, VEGFR	VEGF_ADSC/EC FC Angiotube Area Inhibition	> 50% inhibition at 10 μ M
Alternative Anti-Angiogenic Agents				
Sunitinib	Small Molecule (TKI)	VEGFRs, PDGFRs, c-KIT, FLT3, RET	HUVEC Proliferation (VEGF-induced)	4.6 nM - 40 nM[1][2]
Endothelial Tube Formation	Significant inhibition at 880 nM[1]			
VEGFR2 Kinase Activity	80 nM[2]			
Sorafenib	Small Molecule (TKI)	VEGFRs, PDGFRs, RAF kinases	HUVEC Proliferation	IC50 ~1.5 μ M[3]

Endothelial Tube Formation	Minor to no effect at 2.5 μ M[3]			
VEGFR2 Kinase Activity	90 nM[4]			
Bevacizumab (Avastin®)	Monoclonal Antibody	VEGF-A	Endothelial Tube Formation	Inhibition observed at 10-100 μ g/mL[5]
VEGF Expression Inhibition	Significant inhibition at 1 mg/mL[6]			

TKI: Tyrosine Kinase Inhibitor, VEGFR: Vascular Endothelial Growth Factor Receptor, PDGFR: Platelet-Derived Growth Factor Receptor, HUVEC: Human Umbilical Vein Endothelial Cell.

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay is a cornerstone for evaluating the anti-angiogenic potential of compounds by assessing their ability to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Basement membrane extract (e.g., Matrigel®)
- 24-well or 96-well culture plates
- Endothelial cell growth medium
- Test compounds (THIQ derivatives, Sunitinib, etc.) and vehicle control
- Calcein AM (for visualization)
- Phosphate Buffered Saline (PBS)

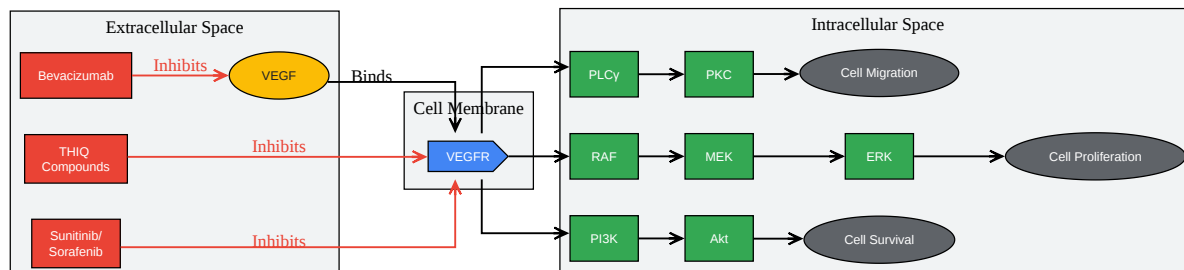
- Inverted fluorescence microscope with a camera

Procedure:

- **Plate Coating:** Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, add an appropriate volume to each well of the culture plate to form a thin, even layer. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
- **Cell Seeding:** Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds or vehicle control.
- **Incubation:** Seed the HUVEC suspension onto the solidified gel. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
- **Visualization:** After the incubation period, carefully remove the medium. Stain the cells with Calcein AM solution for 30 minutes.
- **Imaging and Analysis:** Wash the wells with PBS and visualize the tube network using a fluorescence microscope. Capture images for quantitative analysis. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

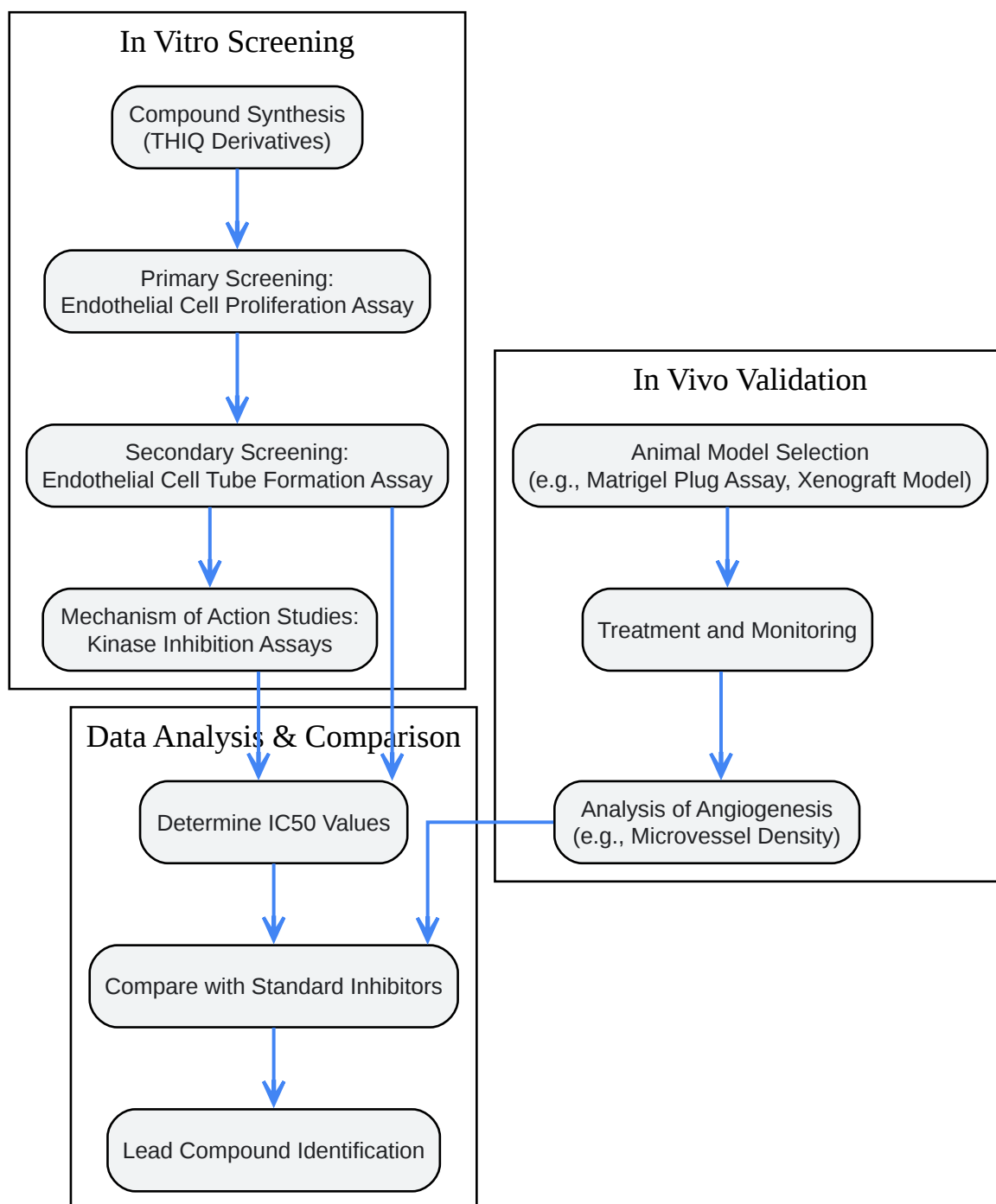
Signaling Pathway



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Caption: Simplified VEGF signaling pathway in endothelial cells.

Experimental Workflow



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Caption: General experimental workflow for evaluating anti-angiogenic compounds.

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References

- 1. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncology-central.com [oncology-central.com]
- 5. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGF β 1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
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